Bienvenue dans la boutique en ligne BenchChem!

(E)-4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzamide

Medicinal Chemistry Structure-Activity Relationship (SAR) CTPS1 Inhibition

CAS 369395-15-3 is a (E)-configured thiazole-benzamide with a 3-methoxyphenyl group at the thiazole C4, disclosed as a CTPS1 inhibitor scaffold. Unlike its 3-nitrophenyl analog, the electron-donating methoxy group (σₘ = +0.12) alters thiazole electronics, modulating target engagement and isoform selectivity. Use as a dedicated SAR probe to deconvolute electronic vs. steric determinants of CTPS1/CTPS2 selectivity. Underexplored in patent exemplifications, offering freedom-to-operate potential. Ideal for head-to-head metabolic stability assays and FEP/QSAR model validation.

Molecular Formula C20H16N4O2S
Molecular Weight 376.4g/mol
CAS No. 369395-15-3
Cat. No. B409905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzamide
CAS369395-15-3
Molecular FormulaC20H16N4O2S
Molecular Weight376.4g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)N)C#N
InChIInChI=1S/C20H16N4O2S/c1-26-17-4-2-3-14(9-17)18-12-27-20(24-18)15(10-21)11-23-16-7-5-13(6-8-16)19(22)25/h2-9,11-12,23H,1H3,(H2,22,25)/b15-11+
InChIKeyGQKKMFIPCXOCBM-RVDMUPIBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-4-((2-Cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzamide (CAS 369395-15-3): Procurement-Ready CTPS1-Targeted Thiazole-Benzamide Scaffold Overview


(E)-4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzamide is a synthetic thiazole-benzamide hybrid compound featuring a characteristic (E)-configured cyano-vinyl linker [1]. This scaffold class is disclosed in patent literature as cytidine triphosphate synthase 1 (CTPS1) inhibitors, a target implicated in disorders of cell proliferation and immune modulation [1]. The compound incorporates a 3-methoxyphenyl substituent on the thiazole ring, a feature that differentiates it from close-in-class analogs bearing 3-nitrophenyl or other aryl groups [2]. While core CTPS1 inhibitory potential is inferred from patent class disclosures, direct quantitative biological data for this specific CAS entity remains sparsely reported in primary literature, making its procurement value contingent on its utility as a structural probe or reference standard for structure-activity relationship (SAR) studies in this chemotype series [1] [2].

Why Generic Substitution Fails for (E)-4-((2-Cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzamide: The Criticality of the 3-Methoxyphenyl Substituent in Thiazole-Benzamide Inhibitor Activity


Within the 1,3-thiazol-2-yl substituted benzamide class, simple interchange of analogs is not feasible due to the profound impact of the thiazole C4-aryl substituent on CTPS1 binding pocket complementarity, as delineated in patent disclosures [1]. The 3-methoxyphenyl group present in CAS 369395-15-3 confers distinct electronic and steric properties compared to its 3-nitrophenyl analog (CAS 369398-03-8) [2]. The methoxy substituent acts as an electron-donating group via resonance, altering the electron density of the thiazole ring and potentially modifying the hydrogen-bond acceptor capacity, whereas the nitro analog is a strong electron-withdrawing group [2]. These substituent-dependent effects are known to modulate target engagement and selectivity profiles within CTPS1 inhibitor series, meaning that data generated on one C4-aryl analog cannot be reliably extrapolated to another, necessitating compound-specific sourcing for reproducible SAR and assay development [1] [2].

Quantitative Differentiation Evidence for (E)-4-((2-Cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzamide Against Closest Structural Analogs


Substituent Electronic Property Differentiation: Hammett σ Meta Values – 3-Methoxyphenyl vs. 3-Nitrophenyl

The 3-methoxyphenyl substituent in CAS 369395-15-3 is electronically distinct from the 3-nitrophenyl group present in the closest documented analog CAS 369398-03-8. The Hammett substituent constant (σₘ) for methoxy is +0.12, indicating a weak electron-withdrawing inductive effect but a strong electron-donating resonance effect, whereas nitro exhibits a σₘ of +0.71, a strong electron-withdrawing effect [1]. This fundamental electronic divergence is expected to influence the thiazole ring's electrophilicity and the overall molecular dipole, thereby affecting CTPS1 binding site interactions differently for each analog. Direct comparative biological data for the two compounds are not available in the public domain, but the electronic parameter difference provides a quantifiable basis for their non-interchangeability [1] [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) CTPS1 Inhibition

Lipophilicity Modulation: Computed logP Difference Between 3-Methoxyphenyl and 3-Nitrophenyl Thiazole-Benzamide Analogs

The computed lipophilicity (XLogP3) of the target compound and its closest analog reveals a quantifiable difference. The methoxy derivative CAS 369395-15-3 (C₂₀H₁₆N₄O₂S, MW 376.43) is predicted to have a higher logP than the nitro analog CAS 369398-03-8 (C₁₉H₁₃N₅O₃S, MW 391.4, XLogP3 = 3.4) due to the replacement of the polar nitro group with a less polar methoxy group and an additional carbon atom [1] [2]. While the exact XLogP3 for CAS 369395-15-3 is not available in PubChem, the structural difference predicts an increase of approximately 0.5–1.0 logP unit, which may influence membrane permeability and non-specific protein binding in cellular assays [1].

Drug Design Physicochemical Property Optimization ADME

Hydrogen Bond Acceptor Capacity: Methoxy Oxygen as a Distinct Pharmacophoric Feature Absent in the Nitro Analog

The 3-methoxyphenyl group in CAS 369395-15-3 introduces an aryl methyl ether oxygen that can serve as a hydrogen bond acceptor (HBA), a pharmacophoric feature absent in the 3-nitrophenyl analog CAS 369398-03-8, where the nitro oxygens are sterically and electronically constrained in a different geometry [1] [2]. The methoxy oxygen's lone pairs are sp³ hybridized and can engage in directional hydrogen bonds with protein backbone NH or side-chain donors, whereas the nitro group preferentially participates in electrostatic interactions or weaker hydrogen bonds with an entirely different angular preference. This difference is critical in CTPS1 binding pockets where specific HBA interactions may govern inhibitor residence time or selectivity over CTPS2 [1].

Pharmacophore Modeling Molecular Recognition Kinase Inhibitor Design

Metabolic Stability Implications: Methoxy vs. Nitro Substituent Effects on Oxidative Metabolism Susceptibility

The 3-methoxyphenyl substituent in CAS 369395-15-3 is susceptible to O-demethylation by cytochrome P450 enzymes (primarily CYP2D6 and CYP1A2), yielding a phenolic metabolite that may retain or alter biological activity, whereas the 3-nitrophenyl analog (CAS 369398-03-8) is subject to nitroreduction, a pathway that generates reactive nitroso and hydroxylamine intermediates with potential toxicity liabilities [1]. This divergent metabolic fate means that the two analogs cannot substitute for one another in in vivo pharmacokinetic or toxicology studies, and in vitro metabolism assays (e.g., microsomal stability, metabolite identification) performed on one compound will not predict the behavior of the other [1] [2].

Drug Metabolism Cytochrome P450 Lead Optimization

Patent Disclosure Context: CTPS1 Inhibitor Class Representation and the Rarity of 3-Methoxyphenyl Substitution

A survey of representative CTPS1 inhibitor patents (US20230183229A1, WO2023205475A1, US11655246B2) reveals that while general formula claims encompass diverse C4-aryl thiazole substitutions, specific enumeration of the 3-methoxyphenyl variant (CAS 369395-15-3) is notably infrequent compared to halogenated or nitro-substituted phenyl analogs [1] [2] [3]. This scarcity in the exemplified patent space suggests that CAS 369395-15-3 may represent an underexplored yet claimed structural niche, making its procurement potentially valuable for freedom-to-operate analyses or for securing novel composition-of-matter positions that hinge on the methoxy substitution pattern [1] [3].

Intellectual Property Chemical Space Coverage CTPS1 Inhibitor Patents

Important Caveat: Absence of Publicly Available Direct Comparative Biological Data for CAS 369395-15-3

A thorough search of the public literature, patent documents, and authoritative databases (PubChem, ChEMBL) did not identify any peer-reviewed study that reports quantitative biological activity data (e.g., CTPS1 IC₅₀, cell proliferation GI₅₀, selectivity ratio over CTPS2) specifically for CAS 369395-15-3 or in direct comparison to its nearest analogs [1] [2]. The differentiation evidence presented above is therefore based on physicochemical principles, computational predictions, patent landscape analysis, and class-level inference rather than on direct head-to-head experimental comparisons. Prospective purchasers should be aware that the compound's biological activity profile remains unvalidated in the public domain, and any procurement decision should be accompanied by a plan for in-house characterization to confirm target engagement and selectivity [1].

Data Gap Assessment Procurement Risk Experimental Validation Requirement

Optimal Application Scenarios for (E)-4-((2-Cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzamide Based on Differentiated Evidence


SAR Probe for CTPS1 Inhibitor Lead Optimization: Elucidating the Role of C4-Aryl Methoxy Substitution

Medicinal chemistry teams pursuing CTPS1 inhibitor programs can source CAS 369395-15-3 as a dedicated SAR probe to isolate the contribution of the 3-methoxyphenyl group to target binding and selectivity. As established in Section 3, this compound occupies a distinct electronic (σₘ = +0.12), lipophilic (estimated XLogP3 ≈ 3.9–4.4), and hydrogen bond acceptor space that is not represented by the more commonly exemplified 3-nitrophenyl analog [1] [2]. By evaluating this compound alongside the nitro analog in parallel CTPS1 enzymatic assays and CTPS2 counter-screens, researchers can deconvolute the electronic vs. steric determinants of isoform selectivity, directly informing the design of optimized leads. The compound's structural rarity in the patent-exemplified space further supports its use as a tool to probe uncharted regions of the CTPS1 pharmacophore model [3].

In Vitro Metabolism Cross-Comparison Studies: Benchmarking Methoxy vs. Nitro Substituent Metabolic Fate

As highlighted in Section 3, the methoxy group of CAS 369395-15-3 dictates a distinct metabolic pathway (O-demethylation) compared to the nitroreduction pathway of the closest analog. Pharmaceutical development groups can procure both compounds to conduct head-to-head microsomal stability assays and metabolite identification studies in human, rat, and mouse hepatocytes. This comparative dataset will quantify the impact of the C4-aryl substituent on intrinsic clearance (CLint) and allow informed selection of the optimal substituent for achieving a desired pharmacokinetic profile. The absence of public metabolic data for this specific compound (Section 3, Evidence Item 6) underscores the scientific value of generating such data in-house, using the procured compound as a reference standard [1].

Patent Landscape Analysis and Freedom-to-Operate Assessment for 3-Methoxyphenyl Thiazole Benzamides

Intellectual property teams analyzing the CTPS1 inhibitor patent space can utilize CAS 369395-15-3 as a tangible representative of the 3-methoxyphenyl substitution pattern. The evidence in Section 3 demonstrates that this specific substitution is underexplored in major patent exemplifications, potentially representing a freedom-to-operate opportunity or a gap in competitor patent coverage. Procuring the compound enables experimental verification of its properties, which can strengthen the factual basis for patentability arguments or design-around strategies. This scenario leverages the compound's documented structural uniqueness and the explicit absence of exhaustive patent exemplification for 3-methoxyphenyl analogs [2] [3].

Computational Chemistry Model Validation: Testing Predictions of Substituent Effects on CTPS1 Binding Affinity

Computational chemists developing docking scoring functions, free energy perturbation (FEP) protocols, or QSAR models for CTPS1 inhibitors can use CAS 369395-15-3 as a test case for prospective prediction and experimental validation. The known electronic (Hammett σₘ) and predicted lipophilic (XLogP3) parameters established in Section 3 provide a quantitative benchmark for computational predictions. Once in-house IC₅₀ data are generated, the concordance between predicted and experimental binding free energy changes for the methoxy relative to the nitro analog serves as a rigorous validation of the computational methodology, enhancing confidence in subsequent virtual screening campaigns targeting novel CTPS1 chemotypes [1].

Quote Request

Request a Quote for (E)-4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.